molecular formula C13H16ClNO3 B8076846 Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate

Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate

Cat. No.: B8076846
M. Wt: 269.72 g/mol
InChI Key: YNUSUCZFSVSDLD-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate is a chemical compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This particular compound features a chlorophenyl group attached to the isoxazolidine ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid, followed by cyclization and methylation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted isoxazolidines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where isoxazolidine derivatives have shown promise.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 3-(2-methoxyphenyl)-2,5-dimethylisoxazolidine-5-carboxylate

  • Methyl 3-(2-nitrophenyl)-2,5-dimethylisoxazolidine-5-carboxylate

  • Methyl 3-(2-fluorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate

Uniqueness: Methyl 3-(2-chlorophenyl)-2,5-dimethylisoxazolidine-5-carboxylate stands out due to the presence of the chlorophenyl group, which can impart different chemical and biological properties compared to its analogs with other substituents.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-2,5-dimethyl-1,2-oxazolidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(12(16)17-3)8-11(15(2)18-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUSUCZFSVSDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(O1)C)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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